Geranylgeraniol

Overview

Description

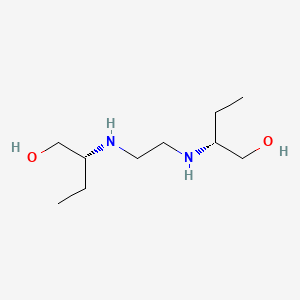

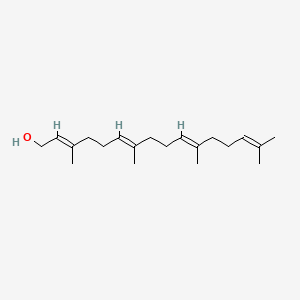

Geranylgeraniol (GG) is a diterpenoid alcohol . It is a colorless waxy solid and an important intermediate in the biosynthesis of other diterpenes, vitamins E, and K . It is also used in the post-translational modification known as geranylgeranylation . GG is synthesized endogenously in the human body via the mevalonate pathway .

Synthesis Analysis

Geranylgeraniol is produced in the isoprenoid pathway and mediates the function of various plant metabolites. It is synthesized by GGPPS (GGPP synthases) in plants . A process for synthesizing geranylgeraniol includes steps such as selectively oxidizing (E)-methyl of geranyl acetate by SeO2-tert-butyl hydrogen peroxide in dichloromethane to obtain mixed oxide, reducing by sodium borohydride in methanol to obtain 8-geranyl hydroxy acetate, reacting on phosphorus tribromide in anhydrous ether under the existence of pyridine to obtain trans-8-geranyl bromoacetate, condensation reacting on geranyl sulfone in N,N-dimethyl methylamide under the existence of tert-butanol potassium to obtain 9-sulfogeranyl geraniol, and reducing by lithium in methylamine .

Molecular Structure Analysis

Geranylgeraniol is a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates . A structural alignment of all eight active GGRs reveals very little commonalities among all protein sequences with known crystal structures .

Chemical Reactions Analysis

Geranylgeraniol has been shown to reverse the negative effects of NBPs in human fibroblasts, osteogenic cells, and HUVEC cells . It also aids in synthesizing steroid hormones like progesterone and testosterone, impacting metabolism, immune responses, and reproductive health .

Physical And Chemical Properties Analysis

Geranylgeraniol is a colorless waxy solid . It is an important intermediate in the biosynthesis of other diterpenes, of vitamins E, and of K . It is also used in the post-translational modification known as geranylgeranylation .

Scientific Research Applications

Nutraceuticals

- Summary of Application : GG, an ingredient extracted from the South American annatto plant, has been shown to benefit bone and muscle health, is crucial in the biosynthesis of menaquinone-4 and coenzyme Q10, and has pain and inflammation reduction activities .

- Methods of Application : In a study, males and females between 30 and 49 years of age were supplemented with either GG or a placebo for 8 weeks, with dose escalation from 150 mg to 300 mg occurring after 4 weeks in the treatment group .

- Results : There were no significant changes in complete blood count, comprehensive metabolic panel, progesterone, estradiol, sex–hormone binding globulin, or dihydrotestosterone. An exploratory analysis of testosterone levels in a subgroup of males with baseline total testosterone < 700 ng/dL demonstrated a significant increase from Pre to Week 8 in total-, free-, and bioavailable testosterone (+7.5%, +15.0%, and +14.8%, respectively) .

Bioscience, Biotechnology, and Biochemistry

- Summary of Application : GG regulates the steroidogenesis pathway in testis-derived I-10 tumor cells. Testosterone is a hormone produced via steroidogenesis in testicles and plays a role in fetal development and the male reproductive system .

- Methods of Application : GGOH enhanced testosterone and progesterone (its precursor) levels in I-10 cells by activating adenylate cyclase via cAMP/PKA signaling, without altering phosphodiesterase activity .

- Results : These findings highlight the potential benefits of GGOH as a therapeutic agent for low testosterone levels, such as late-onset hypogonadism in men .

Metabolic Disorders

- Summary of Application : Due to its role in prenylation and cholesterol synthesis processes, researchers believe GG may effectively treat certain metabolic disorders .

- Methods of Application : The specific methods of application in this field are still under research .

- Results : The outcomes of this application are still under research .

Production of CoQ10, Vitamin K2, and Testosterone

- Summary of Application : GG is an essential building block for the production of CoQ10, vitamin K2, and testosterone, as well as for protein synthesis and modification .

- Methods of Application : The specific methods of application in this field are still under research .

- Results : The outcomes of this application are still under research .

Heart Health, Bone Health, Muscle Function, and Energy Production

- Summary of Application : GG supports heart health, bone health, muscle function, and energy production .

- Methods of Application : The specific methods of application in this field are still under research .

- Results : The outcomes of this application are still under research .

Managing Bisphosphonate-Related Osteonecrosis of the Jaw

- Summary of Application : GG has shown promise in managing Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ), a significant adverse side effect of antiresorptive drugs .

- Methods of Application : Targeted administration of GG represents a promising approach to mitigate BRONJ because GG is a substrate for GTPase prenylation .

- Results : GG is a promising topical agent to manage BRONJ, pending more research on an effective delivery system and validation from a clinical trial .

Pain Relief

- Summary of Application : Recent research has revealed that GG effectively prevents statin-induced skeletal muscle fatigue, without causing any negative effects on cardiac or vascular smooth muscle function .

- Methods of Application : The specific methods of application in this field are still under research .

- Results : The outcomes of this application are still under research .

Cardiotonic and Anti-inflammatory Aid

- Summary of Application : The annatto plant, with GG as its active ingredient, has been used in ancient medicine as a cardiotonic, hypotensive, antibiotic, and anti-inflammatory aid . More contemporary research has suggested GG has positive effects on glucose regulation, bone health, and the gut microbiome .

- Methods of Application : The specific methods of application in this field are still under research .

- Results : The outcomes of this application are still under research .

Attenuating Statin-Induced Skeletal Muscle Fatigue

- Summary of Application : GG has been found to effectively prevent statin-induced skeletal muscle fatigue, without causing any negative effects on cardiac or vascular smooth muscle function .

- Methods of Application : The specific methods of application in this field are still under research .

- Results : The outcomes of this application are still under research .

Production of Ubiquinone

- Summary of Application : GG has been found to be more effective than exogenous CoQ10 for attenuating the adverse effects of statins, leading researchers to state that compared to ubiquinone, "Geranylgeraniol may be a more useful and practical means of limiting the toxicities of statins, without reducing their efficacy as cholesterol-lowering agents."

- Methods of Application : The specific methods of application in this field are still under research .

- Results : The outcomes of this application are still under research .

properties

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWRZIEWCUBN-QIRCYJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345665 | |

| Record name | Geranylgeraniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geranylgeraniol | |

CAS RN |

24034-73-9, 7614-21-3 | |

| Record name | Geranylgeraniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24034-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylgeraniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007614213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranylgeraniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl geraniol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLGERANIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIA02AJA3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)